molecular formula C59H110N2O22 B3026662 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1046791-63-2

5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No. B3026662
CAS RN: 1046791-63-2
M. Wt: 1199.5 g/mol
InChI Key: OJXVTIVZXAXJKM-WTHPZHSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, also known as 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C59H110N2O22 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Vaccines

Ganglioside GM3 has garnered significant interest in cancer immunotherapy. Its overexpression on various cancer cell types, including melanoma, makes it a valuable tumor-associated carbohydrate antigen (TACA). However, GM3 faces challenges due to its low immunogenicity and potential for inducing immunotolerance. Researchers have explored GM3-based anticancer vaccines to enhance immune responses against cancer cells . These vaccines aim to stimulate the immune system to recognize and target GM3-expressing tumors.

Immunotherapies

Beyond vaccines, GM3 serves as a target for immunotherapies. Researchers have investigated therapeutic antibodies and chimeric antigen receptor T (CAR-T) cell therapies that specifically recognize GM3. These approaches aim to harness the immune system’s power to combat cancer by directly targeting GM3-expressing cells .

Anti-Angiogenic Effects

GM3 has been implicated in inhibiting tumor angiogenesis—the process by which new blood vessels form to supply tumors with nutrients and oxygen. By targeting angiogenesis, GM3 may help limit tumor growth and metastasis .

Antiproliferative Properties

Studies suggest that GM3 can directly inhibit tumor cell proliferation. Its effects on cell motility and growth make it an intriguing candidate for cancer therapy .

Glycoimmunology

Understanding the interactions between GM3 and the immune system is crucial. Researchers explore how GM3 influences immune responses, including the activation of antigen-presenting cells (APCs), B cells, and T cells. This field of glycoimmunology sheds light on potential therapeutic strategies .

Mechanisms of Immune Response

Researchers have delved into the mechanisms underlying immune responses triggered by GM3-based vaccines. By studying B cell receptors (BCRs), T cell receptors (TCRs), and other immune components, they aim to optimize vaccine design and efficacy .

Mechanism of Action

Target of Action

Ganglioside GM3, a common membrane-bound glycosphingolipid, is over-expressed on several types of cancer cells . It is defined as a tumor-associated carbohydrate antigen (TACA), making it an important target for the development of anticancer vaccines or immunotherapies . GM3 also interacts with growth factor receptors, such as the fibroblast growth factor receptor .

Mode of Action

GM3 functions in cellular signaling . It inhibits cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . Gm3 is an autoantigen facing problems of low immunogenicity and easily inducing immunotolerance .

Biochemical Pathways

GM3 is synthesized in the Golgi apparatus . It is then transported to the plasma membrane, where it functions in cellular signaling . GM3 is a metabolic precursor of more complex natural gangliosides, thus determining their contents in cells and tissues .

Pharmacokinetics

Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .

Result of Action

GM3 inhibits the function of fibroblast growth factor receptor, and cell growth is regulated by GM3-enriched microdomain . GM3 is thought to inhibit immunologic functions, such as the proliferation and production of cytokines by T cells .

Action Environment

GM3 is one of the essential components of plasma membrane rafts . Therefore, the regulatory mechanisms of metabolism and biological functions of this ganglioside are actively studied . The specific expression property in cancers, especially in melanoma, make it become an important target to develop anticancer vaccines or immunotherapies .

properties

IUPAC Name

5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVTIVZXAXJKM-WTHPZHSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

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